molecular formula C7H6BrN3 B152522 3-Bromo-1H-indazol-4-amine CAS No. 885521-25-5

3-Bromo-1H-indazol-4-amine

Cat. No. B152522
CAS RN: 885521-25-5
M. Wt: 212.05 g/mol
InChI Key: ALMVLRQMJKZIPQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazol-4-amine is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . This compound is a derivative of indazole, which usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable .


Synthesis Analysis

Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, can be synthesized using various methods . For instance, one method involves the use of molecular hybridization strategies . The synthesis process often involves the design and creation of a novel series of 1H-indazol-3-amine scaffold derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-indazol-4-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, can undergo various chemical reactions . For example, microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines can yield the arylhydrazones, which can further cyclize to give 1-aryl-1H-indazoles .

Future Directions

Indazole-containing derivatives, including 3-Bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing these compounds with better biological activities . For example, a novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized to develop potent FGFR inhibitors .

properties

IUPAC Name

3-bromo-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMVLRQMJKZIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646252
Record name 3-Bromo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885521-25-5
Record name 3-Bromo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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